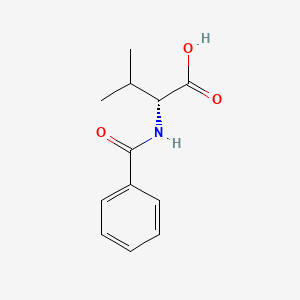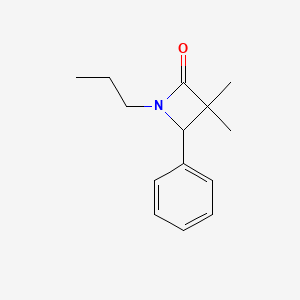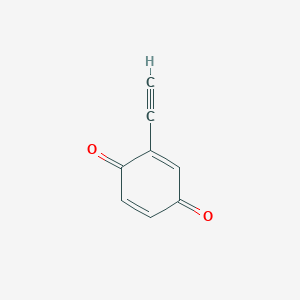
2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI) is an organic compound with the molecular formula C8H4O2. It is a derivative of cyclohexadiene-1,4-dione, where an ethynyl group is attached to the second carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI) typically involves the reaction of cyclohexadiene-1,4-dione with an ethynylating agent under controlled conditions. One common method is the use of ethynyl magnesium bromide in a Grignard reaction, followed by oxidation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or other ethynylation techniques, followed by purification processes such as recrystallization or chromatography to obtain high-purity 2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI) .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can participate in substitution reactions, where the ethynyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted cyclohexadiene-1,4-dione derivatives.
Applications De Recherche Scientifique
2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antiproliferative agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI) involves its interaction with cellular targets, leading to various biological effects. It can act as an electron acceptor, participating in redox reactions within cells. This can lead to the generation of reactive oxygen species, which can induce apoptosis in cancer cells. The compound may also interact with specific enzymes or proteins, modulating their activity and affecting cellular pathways .
Comparaison Avec Des Composés Similaires
- 2,5-Cyclohexadiene-1,4-dione, 2-phenyl-
- 2,5-Cyclohexadiene-1,4-dione, 2-chloro-3-hydroxy-
- 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dimethylamino)-
Comparison: 2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI) is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to its phenyl or chloro-hydroxy derivatives, the ethynyl group provides different electronic properties and reactivity patterns, making it a valuable compound for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H4O2 |
|---|---|
Poids moléculaire |
132.12 g/mol |
Nom IUPAC |
2-ethynylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H4O2/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H |
Clé InChI |
DSWNYIKPLMHHFE-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=O)C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


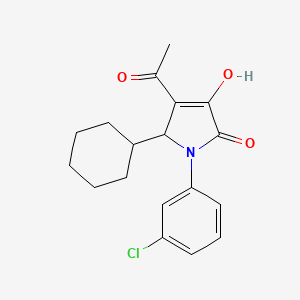
![4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene](/img/structure/B13806401.png)
![Magnesium;5,5-dioxido-2,4,6,8,9,10-hexaoxa-1,5-disila-3,7-dialuminatricyclo[5.1.1.11,3]decane](/img/structure/B13806403.png)
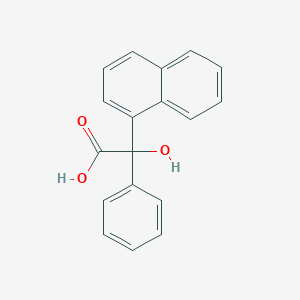
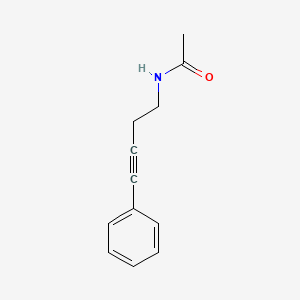
![6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13806416.png)
![1,2-Dihydroazeto[1,2-a]benzimidazole](/img/structure/B13806420.png)
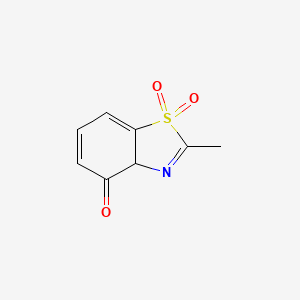
![(1R,2S,4S,6R,7S,8R,9S,12R,13S,16S)-16-methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13806440.png)
![2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane](/img/structure/B13806447.png)
